molecular formula C17H21N5O B2768000 N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine CAS No. 2380044-65-3

N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine

Cat. No. B2768000
CAS RN: 2380044-65-3
M. Wt: 311.389
InChI Key: ALKYUJAEIBNWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine, also known as MRS1754, is a potent and selective antagonist of the adenosine A2B receptor. It has been widely used in scientific research to investigate the role of A2B receptor signaling in various physiological and pathological processes.

Mechanism Of Action

N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine is a selective antagonist of the adenosine A2B receptor, which belongs to the G protein-coupled receptor family. The A2B receptor is widely expressed in various tissues and plays an important role in regulating physiological and pathological processes. N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine binds to the A2B receptor with high affinity and blocks the binding of adenosine, which is the endogenous ligand for the receptor. This results in the inhibition of A2B receptor signaling, which can have various downstream effects depending on the tissue and cell type.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine depend on the tissue and cell type being studied. In general, N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been shown to inhibit A2B receptor signaling, which can have various effects on cell proliferation, inflammation, angiogenesis, and wound healing. For example, N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been shown to inhibit the proliferation of cancer cells, reduce inflammation in animal models of inflammatory bowel disease, and promote wound healing in diabetic mice.

Advantages And Limitations For Lab Experiments

The main advantage of using N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine in lab experiments is its high selectivity and potency for the A2B receptor. This allows researchers to study the specific role of A2B receptor signaling without interference from other adenosine receptors. However, one limitation of using N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine is its relatively high cost compared to other adenosine receptor antagonists. In addition, N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has a relatively short half-life in vivo, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine. One area of interest is the role of A2B receptor signaling in cancer metastasis and angiogenesis. N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models, but its effect on cancer metastasis and angiogenesis is not well understood. Another area of interest is the use of N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine as a therapeutic agent for inflammatory diseases and wound healing. Finally, there is a need for more studies to investigate the pharmacokinetics and pharmacodynamics of N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine in vivo, which can help optimize its use in future experiments.

Synthesis Methods

N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the coupling of 9-methylpurin-6-amine with 2-methoxy-2-phenylbutyl bromide followed by the introduction of a carboxylic acid group using a Grignard reaction. The final step involves the conversion of the carboxylic acid to the corresponding amide using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) as coupling reagents.

Scientific Research Applications

N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been used extensively in scientific research to investigate the role of the adenosine A2B receptor in various physiological and pathological processes. Some of the research areas where N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been used include inflammation, cancer, cardiovascular diseases, and diabetes. N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has also been used to study the effect of A2B receptor signaling on the immune system, angiogenesis, and wound healing.

properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-4-17(23-3,13-8-6-5-7-9-13)10-18-15-14-16(20-11-19-15)22(2)12-21-14/h5-9,11-12H,4,10H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKYUJAEIBNWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=C2C(=NC=N1)N(C=N2)C)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-phenylbutyl)-9-methyl-9H-purin-6-amine

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